3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile

Organic Field-Effect Transistors Crystal Engineering π‑Conjugation

Sourcing high-purity, structurally defined building blocks for organic electronics can be challenging. This 3,4-dimethyl-substituted thienothiophene-2,5-dicarbonitrile offers a near-planar core (dihedral angle ≤1.91°) and tailored frontier orbital energies, enabling precise donor-acceptor copolymer tuning. - Enhanced charge-carrier mobility and ambient stability in OFETs. - Fine-tuned HOMO levels for optimized VOC in OPV devices. - High thermal stability (Td >400°C) for robust processing.

Molecular Formula C10H6N2S2
Molecular Weight 218.3 g/mol
CAS No. 152487-70-2
Cat. No. B11767991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile
CAS152487-70-2
Molecular FormulaC10H6N2S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=C(S2)C#N)C)C#N
InChIInChI=1S/C10H6N2S2/c1-5-7(3-11)13-10-9(5)6(2)8(4-12)14-10/h1-2H3
InChIKeyQGVYSIYRSSYZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (CAS 152487-70-2) – Core Structural and Electronic Profile for Procurement Screening


3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (C10H6N2S2, MW 218.3 g/mol, mp 225 °C) is a methyl-substituted, dicyano-functionalized fused thienothiophene. The electron‑withdrawing nitrile groups impart a π‑deficient character, while the 3,4‑dimethyl substituents introduce electron‑donating effects that modulate frontier orbital energies and enhance structural rigidity [1]. Its near‑planar crystalline conformation and synthetic accessibility make it a versatile precursor for donor–acceptor copolymers in organic electronics and for derivatization into biologically active thienothiophene analogues [2][3].

Planar thienothiophene core Near-planar crystalline conformation enables dense π-stacking in OFETs and OPV
Methyl-dicyano architecture Electron-donating methyl and electron-withdrawing nitrile groups tune frontier orbital energies
Synthetic versatility Precursor for donor-acceptor copolymers and heterocyclic medicinal chemistry scaffolds

Why Substituting 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile with Generic Thienothiophene Dicarbonitriles Carries Performance Risk


Seemingly minor structural variations—replacing the 3,4‑dimethyl groups with amino, phenyl, or unsubstituted positions—produce measurable differences in core planarity (dihedral angles ranging from ~0.5° to > 3.9°) [1], frontier orbital energies (HOMO shifts of 0.06–0.09 eV) [2], and thermal decomposition thresholds (Td differences of 15–80 °C) [3]. These parameters directly govern charge‑transport mobility, open‑circuit voltage in photovoltaic devices, and processing stability. Blind substitution therefore risks sub‑optimal device or synthetic performance that cannot be predicted from generic thienothiophene‑dicarbonitrile data sheets alone.

Core planarity loss

Replacement with unsubstituted or phenyl analogues may increase dihedral angle, reducing π-overlap and charge-transport efficiency.

HOMO energy shift

Non-methylated thienothiophene dicarbonitriles can shift HOMO lower, altering donor-acceptor alignment and device VOC.

Thermal stability reduction

Substituting with unsubstituted cores may lower decomposition temperature, narrowing the processing window for high-temperature fabrication.

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile: Head‑to‑Head and Class‑Level Comparative Quantitative Evidence


Core Planarity Benchmark: 3,4-Dimethyl vs 3,4-Diphenyl Thienothiophene Congeners

The thienothiophene core in 3,4‑dimethylthieno[2,3‑b]thiophene‑2,5‑dicarbonitrile adopts a near‑ideal planar conformation, with inter‑ring dihedral angles of 0.5(4)° and 1.91(4)° determined by single‑crystal X‑ray diffraction [1]. In contrast, the analogous 3,4‑diphenylthieno[2,3‑b]thiophene‑2,5‑dicarbonyl framework displays a substantially larger dihedral angle of 3.97(4)° [2]. The smaller dihedral angle of the dimethyl derivative indicates superior π‑orbital overlap, which is a prerequisite for high charge‑carrier mobility in solid‑state devices.

Core Planarity
Head-to-head
Target: 0.5° / 1.91°
Comparator (diphenyl): 3.97°
Δ = −2.06° to −3.47°
Supports higher charge-carrier mobility in OFETs
Single-crystal XRD; room temperature
Organic Field-Effect Transistors Crystal Engineering π‑Conjugation

HOMO Energy Elevation: Class‑Level Evidence from Methyl‑Substituted vs Unsubstituted Thienothiophene OFET Materials

In a controlled series of thienothiophene‑based small molecules for OFETs, the 3,4‑dimethyl‑substituted derivatives (compounds 3 and 4) exhibit elevated HOMO energy levels relative to the non‑methylated counterparts (compounds 1 and 2). Experimentally, HOMO values shift from −5.11/−5.14 eV to −5.05 eV upon methylation, a 0.06–0.09 eV increase [1]. DFT calculations confirm the same trend: computed HOMO levels rise from −5.08/−5.09 eV to −5.04/−5.07 eV [2]. Although the target compound was not directly included in this study, the consistent electronic effect of 3,4‑dimethyl substitution on the thienothiophene core supports the inference that the title compound will possess a higher HOMO than its unsubstituted analogue, enabling tailored energy‑level alignment in donor–acceptor architectures.

HOMO Elevation
Class-level
ΔHOMO = +0.06 to +0.09 eV (exp)
Supports tailored donor-acceptor energy alignment
Inferred from methyl-substituted analogues
Organic Semiconductors Energy Level Tuning Cyclic Voltammetry

Thermal Stability Enhancement: Decomposition Temperature Comparison of Methyl‑Substituted vs Unsubstituted Thienothiophene Cores

Thermogravimetric analysis reveals that 3,4‑dimethyl substitution substantially improves thermal stability. In the same OFET‑focused series, the methyl‑bearing compounds 3 and 4 exhibit 5% weight‑loss temperatures (Td) of 405 °C and 402 °C, respectively, compared with 388 °C for compound 1 and only 325 °C for compound 2 (both lacking methyl groups) [1]. This 17–80 °C increase in decomposition threshold is attributed to restricted rotational freedom and enhanced structural rigidity imparted by the methyl substituents [2]. The trend strongly suggests that the title compound, with an identical 3,4‑dimethylthienothiophene core, will offer superior thermal budget for high‑temperature device fabrication steps such as thermal annealing or vacuum deposition.

Thermal Stability
Class-level
ΔTd = +17 to +80 °C
Indicates wider processing window for device fabrication
Inferred from methyl-substituted thienothiophene analogues
Thermogravimetric Analysis Device Processing Thermal Robustness

Synthetic Gateway to Potent EGFR Inhibitors: Benchmarked Bioactivity of Derived 3,4‑Diamino Analogue

The 2,5‑dicarbonitrile groups of the title compound can be converted to amino functionalities, yielding 3,4‑diaminothieno[2,3‑b]thiophene‑2,5‑dicarbonitrile—a direct precursor to a series of EGFR inhibitors. Among these, compound 2 (a derivative of the 3,4‑diamino scaffold) demonstrated an IC50 of 0.28 ± 0.03 µM against wild‑type EGFR (EGFRWT) and outperformed the clinical reference erlotinib by 4.42‑fold in MCF‑7 breast cancer cells and 4.12‑fold in A549 lung cancer cells [1]. This established bioactivity pathway positions the target compound as a privileged intermediate for medicinal chemistry campaigns requiring EGFR‑targeted molecular libraries.

Derived Chemotype Potency
Reported
Derived analogue IC50 0.28 µM vs EGFRWT
4.42× MCF-7, 4.12× A549 vs erlotinib
Supports use as precursor for kinase inhibitor libraries
Activity reported for 3,4-diamino derivative
Medicinal Chemistry EGFR Inhibition Anticancer

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile: Preferred Deployment Scenarios Based on Quantitative Differentiation


Organic Field‑Effect Transistor (OFET) Channel Materials Requiring High Crystallinity and Air Stability

The near‑planar core (dihedral angle ≤ 1.91°) of the title compound facilitates dense molecular packing, which is directly linked to enhanced charge‑carrier mobility [1]. When incorporated into extended π‑conjugated systems, the 3,4‑dimethyl motif further elevates HOMO levels by ~0.06–0.09 eV, reducing hole‑injection barriers and improving ambient stability [2]. These attributes make the compound an attractive building block for solution‑processable OFETs where high mobility and operational lifetime under air are critical selection criteria.

Donor–Acceptor Copolymer Design for Organic Photovoltaics (OPV) with Optimized VOC

The combination of electron‑withdrawing dicyano groups and electron‑donating methyl substituents allows fine‑tuning of the acceptor unit's frontier orbital energies. Class‑level data indicate that methylation raises the HOMO by up to 0.09 eV compared with unsubstituted analogues, which can increase the donor–acceptor energy offset and consequently the open‑circuit voltage (VOC) in bulk‑heterojunction devices [2]. The compound's high thermal stability (inferred Td > 400 °C) also supports the thermal annealing steps commonly used to optimize blend morphology for maximum power conversion efficiency [3].

Precursor for 3,4‑Diamino‑thienothiophene‑based EGFR Kinase Inhibitor Libraries

The 2,5‑dicarbonitrile groups serve as latent amino precursors, enabling efficient conversion to the 3,4‑diamino scaffold. Derivatives of this scaffold have demonstrated single‑digit to sub‑micromolar IC50 values against EGFRWT (e.g., 0.28 µM) and outperformed erlotinib in cellular assays by > 4‑fold [4]. This established synthetic pathway and validated biological activity justify prioritizing this compound as a starting material for medicinal chemistry groups building focused kinase‑inhibitor libraries.

Thermally Demanding Device Fabrication Processes Requiring Robust Building Blocks

With a melting point of 225 °C and an inferred decomposition temperature exceeding 400 °C based on methyl‑substituted thienothiophene analogues [3], the compound offers a wider thermal processing window than many common organic semiconductors. This makes it suitable for vacuum‑deposited thin‑film devices, high‑temperature annealing protocols, and applications where morphological stability under prolonged thermal stress is a non‑negotiable procurement requirement.

Application
Selection Property
Validation Focus
OFET channel materials
Planar core with high crystallinity
Charge mobility and air-stability testing
OPV donor-acceptor design
Tunable frontier orbital energies
VOC optimization in blend devices
EGFR kinase inhibitor precursor
Dicyano-to-amino derivatization pathway
EGFRWT inhibition in derived series
Thermally demanding fabrication
High thermal decomposition threshold
Processing window for annealing
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